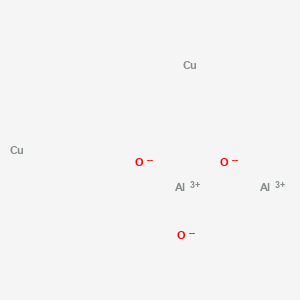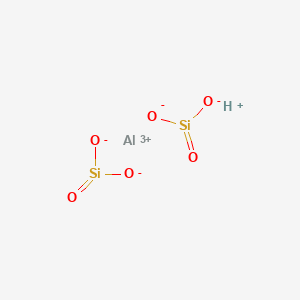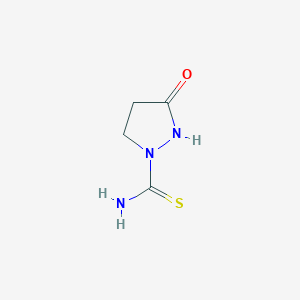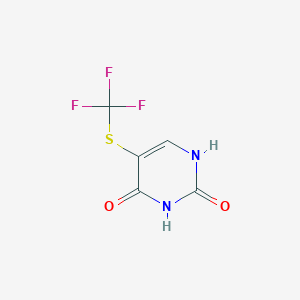
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a trifluoromethylthio group at the 5-position and keto groups at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of a base such as potassium hydroxide in ethanol at elevated temperatures (around 80°C) for several hours . This reaction leads to the formation of the desired pyrimidine derivative through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
科学的研究の応用
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Anti-inflammatory Agents: The compound has shown promise in reducing inflammation by inhibiting key inflammatory mediators.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrimidine derivatives and their biological effects.
Industrial Applications:
作用機序
The mechanism of action of 5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators .
類似化合物との比較
Similar Compounds
Trifluoromethyl-Substituted Pyrimidines: These compounds share the trifluoromethyl group but may have different substituents at other positions on the pyrimidine ring.
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds have a similar core structure but with a thiazole ring fused to the pyrimidine ring.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds contain a pyridine ring fused to the pyrimidine ring and exhibit similar biological activities.
Uniqueness
5-((Trifluoromethyl)thio)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with improved efficacy and selectivity .
特性
分子式 |
C5H3F3N2O2S |
|---|---|
分子量 |
212.15 g/mol |
IUPAC名 |
5-(trifluoromethylsulfanyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)13-2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) |
InChIキー |
NGNIWWWYZGCUGB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



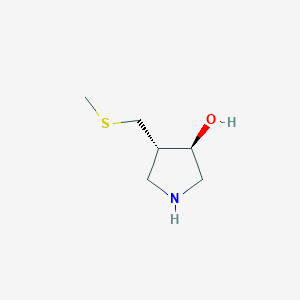
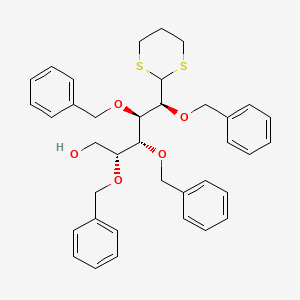
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
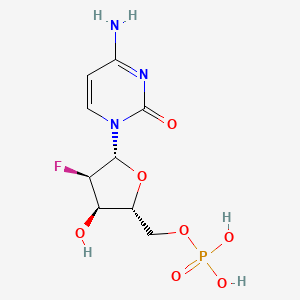
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
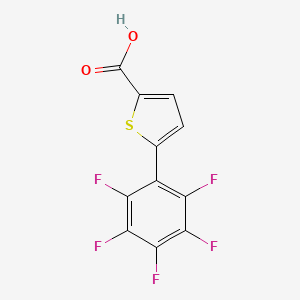
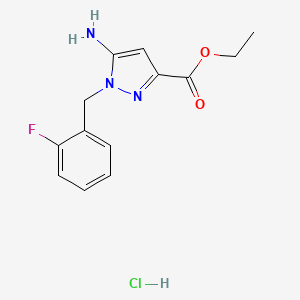

![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
